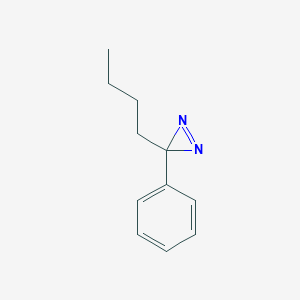

3-Butyl-3-phenyl-3H-diazirene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61015-92-7 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-butyl-3-phenyldiazirine |

InChI |

InChI=1S/C11H14N2/c1-2-3-9-11(12-13-11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

InChI Key |

ZBTOIGQURXVQJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(N=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 3 Phenyl 3h Diazirene

Established Routes to Diazirene Frameworks

The foundational approaches to constructing the diazirine ring system have been refined over several decades. These methods typically commence with readily available carbonyl compounds or other nitrogen-containing precursors and proceed through key intermediates.

A prevalent and well-documented method for synthesizing diazirines involves the initial formation of a diaziridine intermediate from a ketone. This process generally entails the reaction of a ketone with an aminating agent, such as ammonia (B1221849) or a primary amine, in the presence of an oxidizing agent. The resultant diaziridine is subsequently oxidized to the corresponding diazirine.

The general synthetic pathway is as follows:

Imine Formation: The ketone, in this instance butyrophenone, reacts with a source of ammonia to form an imine or a related intermediate.

Amination: An aminating agent, for example, hydroxylamine-O-sulfonic acid or a chloramine (B81541) derivative, introduces the second nitrogen atom, leading to the formation of the three-membered diaziridine ring.

Oxidation: The saturated diaziridine ring is then oxidized to the unsaturated diazirine. Common oxidizing agents for this transformation include silver oxide (Ag₂O), lead tetraacetate, or tert-butyl hypochlorite (B82951). This oxidation step is critical and must be performed under controlled conditions to prevent the decomposition of the target diazirine.

The versatility of this method allows for the synthesis of a diverse range of substituted diazirines by varying the initial ketone.

The Graham reaction offers a more direct, one-pot approach to diazirine synthesis from ketones, thereby avoiding the isolation of the diaziridine intermediate and streamlining the synthetic process. In a typical Graham reaction, a ketone is treated with ammonia and an oxidizing agent, often a source of monochloramine, within a single reaction vessel.

Key characteristics of the Graham reaction include:

In situ generation of the aminating agent: Monochloramine can be formed in situ from ammonia and sodium hypochlorite.

Direct conversion: The ketone is directly transformed into the diazirine without the necessity of isolating and purifying the diaziridine intermediate.

While this method is convenient, the yields can be variable and are often contingent on the specific substrate and reaction conditions. Consequently, optimization of parameters such as stoichiometry, temperature, and reaction duration is frequently required to achieve satisfactory outcomes.

An alternative to ketone-based synthetic routes is the preparation of diazirines from amidines or their derivatives. This approach is particularly advantageous for synthesizing diazirines with specific substitution patterns that may not be easily accessible from ketones. The general strategy involves the oxidation of the amidine system to form the diazirine ring. For example, the oxidation of certain amidinium salts or related compounds can yield the corresponding diazirine. This method provides a different retrosynthetic disconnection and can be beneficial for certain target molecules.

Advanced Synthetic Strategies for 3-Butyl-3-phenyl-3H-diazirene and Substituted Analogues

Recent research has concentrated on the development of more sophisticated synthetic methods that afford greater control over the reaction, leading to higher yields and facilitating the synthesis of more complex diazirine structures.

For unsymmetrical diazirines such as this compound, where the two substituents on the carbon atom are distinct, regioselectivity is not a concern as only one constitutional isomer is possible. However, the use of prochiral ketones and chiral reagents could introduce the potential for stereoselective synthesis. The development of stereoselective methods for diazirine synthesis is an active area of research, with the objective of producing enantiomerically enriched or pure diazirines. This can be accomplished through the use of chiral auxiliaries, catalysts, or starting materials.

Efforts to enhance the synthesis of diazirines have also been directed towards increasing reaction yields and developing protocols that are suitable for large-scale production. This is especially important for diazirines that are utilized as photoaffinity labeling agents or in other applications that necessitate larger quantities of the compound.

Key areas for improvement include:

Optimization of reaction conditions: The fine-tuning of parameters such as solvent, temperature, and the choice of oxidizing agent can significantly influence the yield and purity of the final product.

Flow chemistry: The application of continuous flow reactors can provide advantages in terms of safety, scalability, and control over reaction parameters, potentially resulting in higher yields and more consistent product quality.

Purification techniques: The development of efficient and scalable purification methods is also essential for obtaining high-purity diazirines.

The following table summarizes some of the key synthetic parameters for the formation of diazirines.

| Synthetic Parameter | Description | Relevance to this compound |

| Starting Material | The initial molecule from which the synthesis commences. | Butyrophenone is the logical ketone precursor. |

| Aminating Agent | The source of the two nitrogen atoms in the diazirine ring. | Ammonia followed by an oxidizing agent or a pre-formed aminating agent like monochloramine. |

| Oxidizing Agent | The reagent employed to convert the diaziridine intermediate to the diazirine. | Silver oxide, lead tetraacetate, and tert-butyl hypochlorite are common options. |

| Reaction Type | The overall classification of the synthetic method. | Can be a multi-step synthesis via a diaziridine or a one-pot reaction such as the Graham reaction. |

Purification and Isolation Techniques for 3-Butyl-3-phenyl-3H-diazirine in Research Settings

The purification and isolation of this compound, particularly when synthesized for high-purity applications like photoaffinity labeling, employ a range of standard and advanced laboratory techniques. Given the light-sensitive nature of diazirines, which decompose upon UV irradiation to form reactive carbenes, these procedures are often performed with protection from light. wikipedia.orgnih.gov

The primary method for purifying diazirine derivatives is flash column chromatography. nih.govrsc.org This technique separates the desired compound from impurities based on polarity. The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Following chromatographic purification, the solvent is removed under reduced pressure (concentration). The isolated compound can then be obtained as a solid or oil. For solid compounds, lyophilization (freeze-drying) can be employed to remove residual solvents and water, yielding a pure, dry powder. nih.gov

When this compound is incorporated into larger molecules, such as photoaffinity probes, other specialized purification techniques may be used. semanticscholar.org For example, if the probe contains a biotin (B1667282) tag, affinity chromatography can be utilized for highly specific isolation of the probe-protein adduct after cross-linking. nih.gov High-performance liquid chromatography (HPLC) is another powerful technique for the final purification of diazirine-containing peptides or other complex molecules. semanticscholar.org

The general workflow for purification and isolation involves several key steps:

Extraction: The crude product is first extracted from the reaction mixture into an organic solvent. This is often followed by washing with aqueous solutions (e.g., water, brine, or saturated sodium bicarbonate) to remove inorganic byproducts and water-soluble impurities. nih.govrsc.org

Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and then concentrated under vacuum. nih.govrsc.org

Chromatography: The concentrated crude product is purified by flash column chromatography. rsc.org

Final Isolation: The purified fractions are combined, concentrated, and may be further dried by lyophilization to yield the final product. nih.gov

Below is a table summarizing typical chromatographic conditions used for the purification of related diazirine compounds, which are applicable to 3-butyl-3-phenyl-3H-diazirine.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Diazirine-containing probe | Silica gel | Dichloromethane/Methanol (B129727) (20:0 to 19:1) | nih.gov |

| Diazirine-containing probe | Silica gel | Dichloromethane/Methanol/Acetic Acid (19:1:0.2 to 16:4:0.2) | nih.gov |

| Trifluoromethyl-aryldiazirine | Silica gel | 15% Ethyl acetate in Hexanes | rsc.org |

| (Pyridin-2-yl)methanol diazirine | Silica gel | 20% Ethyl acetate in Hexanes | rsc.org |

Mechanistic Investigations of 3 Butyl 3 Phenyl 3h Diazirene Reactivity

Photochemical Decomposition Pathways and Kinetics

The absorption of light provides the energy to initiate the decomposition of 3-butyl-3-phenyl-3H-diazirene. This process can lead to the formation of a carbene, a diazo compound, or a mixture of both, depending on the specific reaction conditions. The photochemical behavior of diazirines is characterized by the cleavage of the C-N and N=N bonds, leading to highly reactive intermediates.

Diazirines typically exhibit a weak absorption in the near-ultraviolet region of the electromagnetic spectrum, which is responsible for their photochemical reactivity. While specific studies detailing the systematic variation of irradiation wavelength on the product distribution for this compound are not extensively available in the reviewed scientific literature, related compounds such as 3-trifluoromethyl-3-phenyldiazirine are known to be photolyzed efficiently using wavelengths around 350 nm. nih.gov It is characteristic for diazirines that photolysis can proceed via different pathways depending on the energy input, but detailed wavelength-dependent product studies for this compound are not documented.

Upon photolysis, one of the primary decomposition pathways for this compound is the extrusion of molecular nitrogen to form the corresponding carbene, 1-phenyl-1-pentylidene (also known as butylphenylcarbene). This highly reactive singlet carbene can then undergo a variety of reactions.

The reactivity of the carbene intermediate is diverse and includes:

Intramolecular C-H insertion: The carbene can insert into C-H bonds within its own structure, leading to the formation of various rearranged alkene products.

Intermolecular reactions: In the presence of suitable substrates, the carbene can react intermolecularly. For example, it can insert into the O-H bond of alcohols or the C-H bonds of alkanes.

Reaction with the diazirine precursor: The generated carbene can also react with a molecule of the starting diazirine, leading to the formation of azines.

The specific products and their relative yields are highly dependent on the solvent and the presence of any trapping agents.

Once formed, 1-diazo-1-phenylpentane is itself photochemically active, although generally less so than the parent diazirine. nih.gov Further irradiation of the diazo compound can also lead to the formation of the 1-phenyl-1-pentylidene carbene and nitrogen gas. The diazo intermediate can also be trapped by various reagents. For instance, in the presence of acids like acetic acid, it can form an acetate (B1210297) ester via a diazonium ion intermediate. The photochemical decomposition in acetic acid has been shown to proceed primarily through the diazo intermediate.

Thermal Decomposition and Rearrangement Processes

Heating this compound provides an alternative pathway for its decomposition. Unlike the photochemical route, which can directly produce a carbene, the thermal decomposition is often characterized by an initial isomerization to the corresponding diazo compound.

The kinetics of both the isomerization of the diazirine and the subsequent decomposition of the resulting diazoalkane have been determined in various solvents over a range of temperatures. The rate constants for the isomerization of 3-butyl-3-phenyl-3H-diazirine to 1-diazo-1-phenylpentane are presented in the table below.

| Temperature (°C) | Solvent | Rate Constant (k x 105 s-1) |

|---|---|---|

| 80.0 | DMSO | 0.90 |

| 90.0 | DMSO | 2.50 |

| 100.0 | DMSO | 6.50 |

| 110.0 | DMSO | 15.6 |

| 80.0 | Acetic Acid | 0.75 |

| 90.0 | Acetic Acid | 2.10 |

| 100.0 | Acetic Acid | 5.50 |

| 110.0 | Acetic Acid | 13.5 |

Data sourced from Liu, M. T. H., & Jennings, B. M. (1977). Consecutive reactions in the thermal decomposition of phenylalkyldiazirines. Canadian Journal of Chemistry, 55(20), 3596-3601.

From these kinetic data, the activation parameters for the isomerization have been calculated:

| Solvent | Ea (kcal/mol) | log A | ΔH‡ (kcal/mol) | ΔS‡ (cal mol-1 K-1) |

|---|---|---|---|---|

| DMSO | 26.5 ± 0.4 | 12.1 ± 0.2 | 25.8 | -5.9 |

| Acetic Acid | 26.6 ± 0.3 | 12.1 ± 0.2 | 25.9 | -5.7 |

Data sourced from Liu, M. T. H., & Jennings, B. M. (1977). Consecutive reactions in the thermal decomposition of phenylalkyldiazirines. Canadian Journal of Chemistry, 55(20), 3596-3601.

The subsequent decomposition of 1-diazo-1-phenylpentane also follows first-order kinetics, with the following activation parameters:

| Solvent | Ea (kcal/mol) | log A | ΔH‡ (kcal/mol) | ΔS‡ (cal mol-1 K-1) |

|---|---|---|---|---|

| DMSO | 25.6 ± 0.8 | 11.2 ± 0.5 | 24.9 | -9.8 |

| Acetic Acid | 22.1 ± 0.4 | 9.7 ± 0.2 | 21.4 | -16.8 |

Data sourced from Liu, M. T. H., & Jennings, B. M. (1977). Consecutive reactions in the thermal decomposition of phenylalkyldiazirines. Canadian Journal of Chemistry, 55(20), 3596-3601.

These data indicate that the isomerization of this compound is a moderately activated process, and the subsequent decomposition of the diazo intermediate is sensitive to the solvent environment.

Role of Substituents on Thermal Reactivity (e.g., Phenyl vs. Butyl)

The thermal reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents: the phenyl group and the butyl group. The diazirine ring is an inherently strained, high-energy structure, and its stability is a delicate balance of the effects exerted by the attached groups.

The phenyl group , an aryl substituent, can stabilize the diazirine ring through resonance, delocalizing electron density from the ring. However, its inductive effect is electron-withdrawing, which can influence the transition state of decomposition. In contrast, the butyl group , a simple alkyl substituent, is electron-donating through an inductive effect. This difference in electronic nature between the phenyl and butyl groups can affect the rate of thermal decomposition and the preferred reaction pathway.

Competition Between Carbene Formation and Direct Rearrangements

Upon thermal or photochemical activation, 3-Butyl-3-phenyl-3H-diazirine is expected to undergo two primary competing reactions: the formation of a carbene and direct rearrangement to a diazo compound.

Carbene Formation: The most characteristic reaction of diazirins is the extrusion of a molecule of nitrogen (N₂) to generate a highly reactive carbene intermediate. In this case, the product would be 1-butyl-1-phenylcarbene . This pathway is often favored under photochemical conditions. Ultrafast spectroscopic studies on phenyldiazirine have shown that both carbene and the isomeric diazo compound can form nearly instantaneously upon photoexcitation researchgate.net. The properties of the resulting carbene, a singlet or triplet state, will dictate its subsequent reactions, such as insertions into C-H or O-H bonds, or additions to double bonds.

Direct Rearrangement: An alternative pathway is the isomerization of the diazirine ring to its linear, more stable isomer, 1-butyl-1-phenyldiazomethane . This rearrangement is a known competing process in the photolysis of diazirines. researchgate.net Computational studies on simple diazirines indicate that the diazirine and diazomethane (B1218177) isomers are connected on the potential energy surface, and photoexcitation can lead to interconversion between them. nih.govresearchgate.net The relative stability of the resulting carbene versus the diazo compound, which is influenced by the phenyl and butyl substituents, plays a crucial role in determining the dominant pathway.

The following table summarizes the competing pathways:

| Activation Method | Primary Pathway | Intermediate/Product |

| Photochemical | Carbene Formation | 1-butyl-1-phenylcarbene + N₂ |

| Thermal/Photochemical | Rearrangement | 1-butyl-1-phenyldiazomethane |

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is not limited to decomposition into a carbene. It can also undergo reactions involving nucleophiles, electrophiles, and radical intermediates.

Reactions with Nucleophiles and Electrophiles

While diazirines are often considered precursors to carbenes, their strained ring system can also be susceptible to attack by strong nucleophiles. Research on analogous 3-halo-3-phenyldiazirines demonstrates their reactivity towards organolithium and Grignard reagents. researchgate.netnih.gov By analogy, this compound is expected to react with strong nucleophiles.

Nucleophilic Attack: Strong nucleophiles, such as alkyllithiums (RLi), can attack the nitrogen atoms of the diazirine ring. For 3-halo-3-phenyldiazirines, this leads to the formation of N,N'-dialkylbenzamidines. researchgate.netnih.gov A similar reaction with this compound could potentially lead to ring-opened products or addition across the N=N bond.

Electrophilic Attack: The nitrogen atoms in the diazirine ring possess lone pairs of electrons, making them potential sites for electrophilic attack. Protic acids or other electrophiles could protonate or bind to the nitrogen, which would likely lead to rapid decomposition or rearrangement of the strained ring.

Radical and Nitrenoid Reactivity

The reactivity of this compound can also involve radical and nitrenoid intermediates, particularly in the presence of single-electron transfer (SET) reagents.

Radical Reactivity: Studies on 3-halo-3-phenyldiazirines have shown that they can undergo a dissociative single-electron transfer from alkyllithiums to form a 3-phenyldiazirinyl radical. researchgate.netnih.gov This radical species can then undergo further transformations. It is plausible that this compound could undergo similar SET processes with suitable reducing agents, generating a 3-butyl-3-phenyldiazirinyl radical . This radical could then, for example, lose N₂ to form a radical pair or react in other ways characteristic of radical species.

Nitrenoid Reactivity: In some reactions, diazirines can exhibit what is termed "nitrenoid" reactivity, where the diazirine itself acts as a source of a nitrene-like species without necessarily extruding N₂ first. This has been observed in the reactions of 3-halo-3-phenyldiazirines with certain nucleophiles, leading to insertion into C-H bonds of the solvent. researchgate.netnih.gov This type of reactivity for this compound could lead to complex transformations where the N₂ unit is incorporated into the final product.

The table below outlines the potential products from these reactive pathways.

| Reactant Type | Proposed Intermediate | Potential Product Class |

| Strong Nucleophile (e.g., RLi) | Ring-opened adduct | Amidines or related nitrogenous compounds |

| SET Reagent | 3-butyl-3-phenyldiazirinyl radical | Products from radical reactions |

| Certain Nucleophiles/Substrates | Nitrenoid-like species | C-H insertion products |

Ring-Opening and Ring-Closure Mechanisms

The relationship between diazirines and their diazo isomers is a key aspect of their chemistry, governed by electrocyclic ring-opening and ring-closure reactions.

Ring-Opening: As mentioned in section 3.2.3, the most significant ring-opening mechanism for this compound is the isomerization to 1-butyl-1-phenyldiazomethane . This is a pericyclic reaction that can be induced thermally or photochemically. The facility of this ring-opening is dependent on the substituents. The presence of a phenyl group can influence the stability of the resulting diazoalkane, thereby affecting the equilibrium between the cyclic and linear forms.

Ring-Closure: The reverse reaction, the ring-closure of a diazo compound to a diazirine, is also mechanistically possible. However, for most diazoalkanes, the extrusion of dinitrogen to form a carbene is a more common fate, especially under thermal or photochemical conditions. The ring-closure is generally a less favorable process, but it is a fundamental step in the synthesis of diazirines from the corresponding ketones (via the tosylhydrazone and oxidation). For this compound, while the ring-opening to the diazo isomer is a key reaction, the subsequent ring-closure back to the diazirine is less likely to be a major pathway under conditions that favor irreversible loss of nitrogen.

Advanced Spectroscopic and Structural Characterization for Mechanistic Understanding

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates (e.g., Ultrafast UV-Vis, IR)

Time-resolved spectroscopy is an indispensable tool for observing the short-lived species generated during the photolysis of diazirines. unipr.it Upon irradiation with UV light (typically around 350-365 nm), 3-butyl-3-phenyl-3H-diazirine is known to decompose, primarily through the formation of a carbene intermediate, although a diazo isomer can also be formed. nih.govnih.govresearchgate.net

Recent studies on alkyl diazirines have revealed a sequential, two-step pathway where the diazirine first isomerizes to a diazo intermediate, which then proceeds to form the carbene upon further irradiation or decomposition. nih.govspringernature.com Ultrafast time-resolved UV-Vis and infrared (IR) spectroscopy can monitor these processes in real time. unipr.itnih.gov

Ultrafast UV-Vis Spectroscopy: This technique can track the disappearance of the diazirine's characteristic absorption band (around 350-400 nm) and the appearance of new transient absorptions corresponding to the diazo and carbene intermediates. researchgate.netislandscholar.ca For instance, studies on the photolysis of 1-phenyl-1-propyne (B1211112) diazirine (PDP) showed that 350-nm light generates the carbene in an excited state which then rearranges or relaxes. researchgate.net This suggests that the photolysis of 3-butyl-3-phenyl-3H-diazirine likely follows a complex pathway involving multiple electronic states.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information on the intermediates. unipr.itbgsu.edu The formation of the diazo intermediate (butylphenyldiazomethane) can be identified by a characteristic strong absorption band for the diazo group. The subsequent formation of butylphenylcarbene can also be monitored, along with its reactions, such as insertion into C-H or O-H bonds. bgsu.edunih.gov For example, photolysis of 3-trifluoromethyl-3-phenyldiazirine in methanol (B129727) resulted in a greater than 95% yield of the O-H insertion product, a reaction pathway readily followed by TRIR. nih.govresearchgate.net

Studies have shown that the photolysis mechanism can be wavelength-dependent, with different wavelengths favoring either isomerization to the diazo compound or direct extrusion of N₂ to form the carbene. nih.gov This highlights the importance of precise experimental control and advanced spectroscopic monitoring to understand the reactivity of compounds like 3-butyl-3-phenyl-3H-diazirine. springernature.com

X-ray Crystallography for Precise Molecular Conformation

The diazirine ring is a strained three-membered ring containing two nitrogen atoms. nasa.gov X-ray data on related compounds confirm this strained nature. For instance, analysis of various diaziridine derivatives (the saturated precursor to diazirines) provides a foundation for understanding the stereochemistry of the three-membered ring. nih.gov

The expected structure of 3-butyl-3-phenyl-3H-diazirine would feature the butyl and phenyl groups attached to the same carbon atom of the C-N=N ring. The geometry around this carbon would be tetrahedral, while the diazirine ring itself is a small, strained heterocycle. This structural arrangement dictates the molecule's stability and photochemical behavior. islandscholar.ca

| Parameter | Expected Value/Range | Significance |

| C-N Bond Length (in ring) | ~1.48 Å | Reflects single bond character within the strained ring. |

| N=N Bond Length (in ring) | ~1.23 Å | Characteristic of a nitrogen-nitrogen double bond. |

| C-N-N Angle | ~60° | Indicative of the highly strained three-membered ring. |

| Phenyl-C-Butyl Angle | ~109.5° | Standard tetrahedral angle for an sp³ hybridized carbon. |

| Data Table: Expected structural parameters for 3-butyl-3-phenyl-3H-diazirine based on related structures. |

Advanced NMR Techniques for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of 3-butyl-3-phenyl-3H-diazirine and for monitoring its transformation in solution. acs.orgacs.org

Conformational Analysis: The magnetic anisotropy of the diazirine ring can cause significant chemical shift differences between protons located near the ring. acs.org For 3-butyl-3-phenyl-3H-diazirine, this would influence the signals of the butyl chain's methylene (B1212753) protons closest to the ring. Variable temperature NMR studies can be employed to investigate conformational equilibria and rotational barriers, providing insight into the molecule's flexibility in solution. acs.orgcopernicus.org

Reaction Monitoring: NMR is highly effective for tracking the progress of the diazirine's photolysis. springernature.comacs.org By acquiring NMR spectra at various time intervals during UV irradiation, one can observe the decay of the reactant signals and the emergence of signals corresponding to the diazo intermediate and the final products (e.g., from carbene insertion into the solvent). rsc.org For example, ¹⁹F NMR has been used extensively to monitor the photodecomposition of trifluoromethyl-containing diazirines. nih.govresearchgate.netrsc.org Similarly, ¹H and ¹³C NMR would track the changes in the butyl and phenyl groups of 3-butyl-3-phenyl-3H-diazirine. nih.gov Hyperpolarized NMR techniques have even enabled the direct detection of unstable diazo-compounds formed from diazirine photoisomerization, which are often too short-lived to be observed with standard NMR. nih.govacs.org

A kinetic study of the transformation of a diaziridine into a 3H-diazirine using ¹H-NMR analysis demonstrated the utility of this technique in determining reaction rates and mechanisms. nih.gov This same principle is applied to monitor the photolytic decay of the diazirine.

| Technique | Application for 3-Butyl-3-phenyl-3H-diazirine | Information Gained |

| ¹H & ¹³C NMR | Structural confirmation and reaction monitoring. | Chemical shifts and coupling constants confirm the connectivity. Signal integration tracks the disappearance of the diazirine and appearance of products. |

| Variable Temp. NMR | Conformational dynamics. | Provides data on rotational energy barriers and the populations of different conformers in solution. acs.org |

| Photo-CIDNP / Hyperpolarized NMR | Detection of transient intermediates. | Enables the observation of short-lived species like the diazo isomer by enhancing their NMR signals. nih.govacs.org |

| 2D NMR (COSY, HSQC) | Unambiguous signal assignment. | Correlates proton and carbon signals to definitively assign the structure of the diazirine and its photoproducts. nih.gov |

| Data Table: Applications of Advanced NMR Techniques. |

Mass Spectrometry for Identification of Transient Species and Products

Mass spectrometry (MS) is crucial for identifying the products of diazirine photolysis and, in some cases, for detecting transient intermediates. nih.gov It provides precise mass-to-charge ratio information, allowing for the determination of elemental compositions.

Upon photolysis, the initial 3-butyl-3-phenyl-3H-diazirine molecule loses a molecule of nitrogen (N₂). The resulting butylphenylcarbene is highly reactive and will quickly react with its environment. For example, if the photolysis is carried out in a solvent like methanol, the carbene will insert into the O-H bond, forming 1-methoxy-1-phenylpentane. If performed in cyclohexane (B81311), a C-H insertion product would be expected. nih.govnih.gov

Product Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to separate and identify the stable end-products of the photoreaction. nih.govresearchgate.net The fragmentation patterns observed in the mass spectra provide structural information that helps to confirm the identity of these products.

Transient Species Identification: While direct MS detection of the highly reactive carbene is challenging, its existence is confirmed by trapping it with specific reagents and analyzing the resulting stable adducts. acs.org Recent advancements have coupled online photoreaction systems directly with mass spectrometers, allowing for real-time monitoring of the reaction and the detection of intermediates like the diazo isomer. nih.govspringernature.com For example, the diazo intermediate of a succinimidyl-diazirine (SDA) was captured with methyl methacrylate, and the resulting pyrazole (B372694) product was confirmed by high-resolution MS. nih.gov Similarly, the methanol adduct of a carbene intermediate has been confirmed by LIFDI mass spectrometry. nih.gov

This combination of separation and sensitive detection makes MS an essential tool for mapping the complex reaction pathways originating from the photolysis of 3-butyl-3-phenyl-3H-diazirine.

Computational and Theoretical Studies of 3 Butyl 3 Phenyl 3h Diazirene

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical calculations, particularly ab initio methods, form the foundation for understanding the electronic structure and bonding within a molecule. These first-principles calculations solve the Schrödinger equation to provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds.

For diazirines, these calculations can elucidate the strain within the three-membered ring and the unique nature of the N=N double bond constrained within this structure. nasa.gov Theoretical studies on the thermal decomposition of diazirines, including 3-Butyl-3-phenyl-3H-diazirene (also referred to as phenyl-n-butyldiazirine), have been conducted using such ab initio methods. researchgate.netnih.govislandscholar.ca These computational approaches are essential for building a fundamental understanding of how the electronic arrangement dictates the molecule's stability and subsequent reactivity. While detailed analyses of the electronic structure specific to the butyl-phenyl derivative are not extensively published, the methodologies have been applied to investigate its decomposition pathways. nih.govislandscholar.ca

Density Functional Theory (DFT) for Reactivity Prediction and Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying the reactivity of molecules and elucidating complex reaction pathways. nih.gov DFT calculations have been specifically applied to understand the thermal decomposition of this compound. nih.govislandscholar.ca

Theoretical investigations have shown that the thermal decomposition of this compound is nuanced. researchgate.netnih.govislandscholar.ca A significant finding from these studies is that the decomposition does not exclusively proceed through a carbene intermediate. Instead, calculations indicate that the reaction yields mainly a diazo intermediate. nih.govislandscholar.ca Furthermore, computational models predicted that approximately 13% of the reaction proceeds via a direct thermal rearrangement to form (E)-1-phenyl-1-pentene, a pathway that completely bypasses the formation of a carbene. nih.govislandscholar.ca

Another key insight from DFT studies is the importance of the "rebound reaction" in the gas phase, where the initially formed carbene can react with the extruded molecular nitrogen, leading back to the formation of the diazo intermediate. nih.govislandscholar.ca These theoretical predictions have been found to be in broad agreement with experimental results, highlighting the predictive power of DFT in understanding diazirine chemistry. researchgate.netnih.govislandscholar.ca

Table 1: Predicted Thermal Decomposition Pathways of this compound This table summarizes the primary pathways identified through theoretical studies.

| Pathway Type | Intermediate/Product | Predicted Outcome | Reference |

| Major Pathway | Diazo Intermediate | The primary decomposition route proceeds through the formation of the corresponding diazo compound. | nih.gov, islandscholar.ca |

| Minor Pathway | (E)-1-phenyl-1-pentene | A direct rearrangement accounts for ~13% of the product, avoiding a carbene intermediate. | nih.gov, islandscholar.ca |

| Gas-Phase Reaction | Diazo Intermediate | A rebound reaction between the carbene and N₂ can regenerate the diazo intermediate. | nih.gov, islandscholar.ca |

Molecular Dynamics Simulations of Photochemical and Thermal Transformations

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms over time, providing a virtual movie of chemical processes like photochemical and thermal transformations. researchgate.net By simulating the system at different temperatures or under the influence of light, MD can reveal the intricate details of how a molecule like this compound breaks apart and rearranges. nih.gov

These simulations can track the trajectory of each atom as the diazirine ring opens, nitrogen is released, and subsequent intermediates like carbenes or diazo compounds are formed. doaj.orgrepec.org While specific MD simulation studies focused solely on this compound are not prevalent in the literature, the technique is well-established for studying the decomposition of other high-energy materials. Such studies typically involve monitoring the potential energy of the system over time to identify initial bond-breaking events and follow the subsequent cascade of reactions. This approach is invaluable for understanding the dynamic aspects of both light-induced (photochemical) and heat-induced (thermal) reactions of diazirines. researchgate.net

Theoretical Prediction of Spectroscopic Signatures and Conformations

Computational chemistry is a powerful tool for predicting the spectroscopic signatures (e.g., infrared, NMR) of molecules. aip.org Methods like DFT can calculate vibrational frequencies, which correspond to peaks in an IR spectrum, and chemical shifts for NMR spectroscopy. nasa.govacs.org These predictions are vital for identifying compounds in the laboratory and for interpreting experimental spectra.

For a molecule like this compound, theoretical calculations could be used to determine the preferred three-dimensional arrangements of the atoms (conformations) by calculating the relative energies of different spatial orientations of the butyl group relative to the phenyl-diazirine core. While detailed computational studies on the specific spectroscopic signatures and conformational analysis of this compound have not been extensively reported, the underlying theoretical methods are robust. For example, studies on related aryl diazirines have used theory to rationalize observed spectroscopic trends and excited state properties. researchgate.netrsc.orgresearchgate.net

Analysis of Potential Energy Surfaces for Key Reactions

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. For a chemical reaction, the PES shows the reactants, products, and all possible transition states and intermediates in between. Analyzing the PES is fundamental to understanding any chemical reaction. nih.govchemrxiv.org

For the key reactions of this compound, such as its thermal decomposition, computational chemists explore the PES to identify the most likely reaction pathways. nih.govresearchgate.net The theoretical studies that determined the decomposition proceeds mainly via a diazo intermediate, with a minor pathway of direct rearrangement, were fundamentally explorations of the compound's ground-state PES. nih.govislandscholar.ca By calculating the energies of the transition states for each possible path (e.g., nitrogen extrusion to form a carbene, isomerization to a diazo compound, or direct rearrangement), researchers can predict which reaction will be faster and therefore dominant. researchgate.net The calculated barrier height for a given path determines its kinetic feasibility. While a full mapping of the PES for this compound is a complex undertaking, computational studies have successfully located the critical points on this surface that govern its thermal reactivity. nih.govislandscholar.ca

Applications of 3 Butyl 3 Phenyl 3h Diazirene As a Synthetic Reagent

As a Precursor for Carbene Generation in Organic Synthesis

Diazirines, including 3-butyl-3-phenyl-3H-diazirine, are renowned as excellent precursors for the generation of carbenes, which are neutral, divalent carbon species. researchgate.netnih.gov The activation of the diazirine is typically achieved through photolysis with UV light (around 350 nm) or by thermal means. researchgate.netresearchgate.net Upon irradiation, the strained three-membered ring of 3-butyl-3-phenyl-3H-diazirine expels a molecule of nitrogen gas (N₂) to generate the corresponding butylphenylcarbene. This carbene is a highly reactive intermediate that can engage in a variety of subsequent chemical reactions. researchgate.net The generation of the carbene can proceed alongside the formation of a more stable, linear diazo isomer, with the ratio depending on the substituents and reaction conditions. researchgate.netnih.gov

Carbene Insertion Reactions into C-H, O-H, and N-H Bonds

One of the most powerful applications of carbenes generated from diazirines is their ability to insert into single bonds, a reaction that allows for the direct functionalization of otherwise unreactive sites. chemtube3d.comwikipedia.org

C-H Insertion: Butylphenylcarbene can insert into carbon-hydrogen (C-H) bonds of alkanes and other organic molecules. This reaction is particularly valuable as it can form new carbon-carbon bonds at unfunctionalized centers. chemtube3d.comwikipedia.org For instance, the photolysis of a similar compound, 3-trifluoromethyl-3-phenyldiazirine, in cyclohexane (B81311) resulted in a high yield of the C-H insertion product. researchgate.net The reaction with a singlet carbene is believed to proceed through a concerted mechanism where the carbene approaches the C-H bond side-on. chemtube3d.com The regioselectivity of the insertion can be influenced by steric and electronic factors, with a general preference for insertion into tertiary > secondary > primary C-H bonds.

O-H Insertion: The carbene readily inserts into the oxygen-hydrogen (O-H) bond of alcohols and water. nih.govacs.org Photolysis of 3-trifluoromethyl-3-phenyldiazirine in methanol (B129727), for example, yields the corresponding ether product from formal O-H insertion with high efficiency. researchgate.net This reaction provides a direct method for the formation of ethers from alcohols.

N-H Insertion: Insertion into nitrogen-hydrogen (N-H) bonds of ammonia (B1221849) and amines is an effective method for the synthesis of new, more substituted amines. nih.goviphy.ac.cn This transformation is synthetically important as it offers a route to valuable primary and secondary amines from readily available precursors. nih.gov Catalytic systems, often employing silver or iridium, can enhance the efficiency and chemoselectivity of N-H insertions, favoring them over competing reactions like O-H insertion when water is present. nih.goviphy.ac.cn

Table 1: Examples of Carbene Insertion Reactions with Butylphenylcarbene

| Reactant Bond | Substrate Example | Product Type |

|---|---|---|

| C-H | Cyclohexane | Substituted Alkane |

| O-H | Methanol | Ether |

| N-H | Aniline | Substituted Amine |

Cycloaddition Reactions and Ring Expansions Involving Carbenes

Carbenes are key intermediates in the formation and rearrangement of cyclic structures.

Cycloaddition Reactions: Butylphenylcarbene can undergo [2+1] cycloaddition reactions with alkenes to form substituted cyclopropane (B1198618) rings. researchgate.net This reaction is highly valuable for building three-membered ring systems. The stereochemistry of the alkene is often retained in the cyclopropane product, particularly with singlet carbenes, indicating a concerted reaction pathway. nih.gov

Ring Expansions: Phenylcarbenes are known to undergo ring expansion rearrangements. For example, phenylcarbene can rearrange to form cyclohepta-1,2,4,6-tetraene. researchgate.netacs.org This type of rearrangement, known as a Wolff rearrangement when involving a ketocarbene, is a powerful tool for ring expansion in synthesis. It is plausible that butylphenylcarbene, generated from 3-butyl-3-phenyl-3H-diazirene, could undergo similar skeletal rearrangements depending on the reaction conditions and the energetic landscape of the intermediates involved.

Trapping of Reactive Carbene Species

Due to their high reactivity and short lifetimes, carbenes are often studied through trapping experiments, where a reagent is added to intercept the intermediate and form a stable, characterizable product. researchgate.netresearchgate.net The formation of specific products provides evidence for the transient existence of the carbene. Alkenes are common trapping agents, yielding cyclopropanes as discussed above. acs.orgnih.gov Other reagents can also trap carbenes; for example, carbon monoxide can react with a carbene to form a ketene, and elemental selenium can produce a selenoamide. researchgate.net These trapping experiments are crucial for elucidating the reaction mechanisms of carbene-mediated transformations.

In the Synthesis of Complex Molecular Architectures and Heterocyclic Compounds

The reactions of carbenes, particularly insertion and cycloaddition, are powerful strategies for the synthesis of complex molecules. When the 3-butyl-3-phenyl-3H-diazirine moiety is incorporated into a larger molecule, its photoactivation can trigger intramolecular reactions to forge intricate carbocyclic or heterocyclic frameworks. chemtube3d.comwikipedia.org For instance, an intramolecular C-H insertion can be used to form five- or six-membered rings, a common strategy in the synthesis of natural products and pharmaceuticals. wikipedia.org Similarly, an intramolecular cycloaddition between the carbene and a tethered alkene can construct bicyclic systems. The use of diazirine-based carbene chemistry has also been applied to the synthesis of spiroheterocycles through multicomponent 1,3-dipolar cycloaddition reactions. researchgate.net

Development of Photoaffinity Labeling Reagents Derived from Diazirenes

A prominent application of diazirines, including derivatives of 3-butyl-3-phenyl-3H-diazirine, is in the field of chemical biology, specifically for photoaffinity labeling (PAL). iris-biotech.desemanticscholar.org PAL is a powerful technique used to identify and map the interactions between small molecules and their biological targets, such as proteins. nih.govsemanticscholar.org

In a typical PAL experiment, a photoreactive diazirine group is incorporated into a ligand or probe molecule. The 3-phenyl-3H-diazirine core is a popular photophore due to its small size, which minimizes perturbation of the ligand-target interaction, and its efficient photolysis to a highly reactive carbene. researchgate.netiris-biotech.de The butyl group on 3-butyl-3-phenyl-3H-diazirine would increase the lipophilicity of the probe, potentially influencing its distribution in cellular systems. When the probe is bound to its target protein, irradiation with UV light generates the carbene, which then reacts with nearby amino acid residues to form a stable, covalent bond. nih.gov This permanently links the probe to its target, enabling subsequent isolation, enrichment, and identification of the protein and the specific binding site using techniques like mass spectrometry. nih.gov

Understanding Labeling Preferences and Selectivity with Biomolecules

The interpretation of photoaffinity labeling experiments requires a molecular understanding of the reactivity and labeling preferences of the intermediates generated from the diazirine photophore. acs.orgnih.govnih.gov Upon photolysis, a diazirine can generate not only a carbene but also a linear diazo intermediate. nih.goviris-biotech.de The nature of the substituents on the diazirine ring influences which intermediate is favored and their subsequent reactivity.

Systematic studies have shown that different intermediates exhibit distinct labeling preferences for amino acid residues. acs.orgresearchgate.netchemrxiv.org

Carbene Intermediate: The carbene intermediate is highly reactive and less selective, capable of inserting into various C-H bonds along the polypeptide backbone and amino acid side chains. Aryl-substituted diazirines tend to react primarily through the carbene pathway. acs.orgchemrxiv.org

Diazo Intermediate: Alkyl-substituted diazirines, on the other hand, show a pronounced tendency to react via the diazo intermediate. acs.orgnih.gov This diazo species is electrophilic and exhibits a strong, pH-dependent preference for labeling acidic amino acids, namely aspartic acid and glutamic acid. acs.orgnih.govchemrxiv.org This selectivity is attributed to the protonation of the diazo compound by the acidic side chains, followed by loss of N₂ to form a cation that reacts with the carboxylate.

Given that 3-butyl-3-phenyl-3H-diazirine possesses both an alkyl (butyl) and an aryl (phenyl) substituent, its reactivity profile would likely be a hybrid of these two extremes. However, the presence of the alkyl group suggests that it would have a significant propensity to label acidic residues. This understanding is critical for designing PAL probes and accurately interpreting labeling results, as it explains why certain probes preferentially enrich acidic proteins or those located in membrane environments. nih.govnih.gov

Table 2: Labeling Preferences of Diazirine-Derived Intermediates with Biomolecules

| Intermediate | Primary Reactivity | Preferred Amino Acid Targets | pH Dependence |

|---|---|---|---|

| Carbene | C-H Insertion | Broad, less selective | Low |

| Diazo (from alkyl diazirines) | Electrophilic attack | Acidic residues (Asp, Glu) | High (labeling increases at lower pH) acs.org |

Design of Click Chemistry-Compatible Diazirine Tags

The utility of diazirines, such as this compound, in chemical biology has been significantly expanded by incorporating bioorthogonal handles, making them compatible with click chemistry. nih.govwustl.edu This design strategy involves modifying the diazirine-containing molecule to include a functional group, typically a terminal alkyne or an azide, that can undergo a highly specific and efficient reaction with a complementary partner. bldpharm.comunimi.it The alkyne group is a popular choice due to its small size and relative inertness in biological systems until it is specifically reacted in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). bldpharm.comresearchgate.net

A prominent example of this design is the development of trifluoromethylphenyl diazirine (TPD) reagents that feature an alkyne substituent on the phenyl ring, often referred to as TPDYNE. nih.govwustl.edu This concept is directly applicable to this compound, where an alkyne handle can be synthetically incorporated onto the phenyl ring. This creates a trifunctional chemical tool:

A recognition element : The core part of the molecule that directs it to a specific biological target.

A photoreactive group : The diazirine ring, which upon UV irradiation (typically around 350-360 nm), generates a highly reactive carbene for covalent bond formation. bldpharm.comresearchgate.net

A bioorthogonal handle : The alkyne group, for subsequent "clicking" to a reporter tag. bldpharm.com

The key advantage of this design is that it circumvents the issues associated with large, bulky reporter groups like biotin (B1667282), which can sometimes diminish the biological activity of the parent ligand. researchgate.net By using a small alkyne tag, the probe's properties are minimally altered. The reporter group is only attached after the photo-crosslinking event, preserving the probe's ability to interact with its target. researchgate.net

Interactive Table: Examples of Click Chemistry-Compatible Diazirine Tag Designs

| Diazirine Core Structure | Bioorthogonal Handle | Key Design Feature | Application |

|---|---|---|---|

| 3-Phenyl-3-(trifluoromethyl)diazirine (TPD) | Terminal Alkyne (on phenyl ring) | Creates "TPDYNE" reagent, enabling click chemistry post-photoaffinity labeling. nih.govwustl.edu | Target identification and validation. nih.govwustl.edu |

| Alkyl Diazirine | Terminal Alkyne | Minimalist tag design to reduce interference with biological activity. nih.gov | Study of small molecule-protein interactions. researchgate.net |

| Cyclobutane Diazirine | Terminal Alkyne | Designed to reduce pH-dependent labeling bias by accelerating the conversion of the diazo isomer to a carbene. nih.gov | pH-independent photoaffinity labeling in cells. nih.gov |

Integration into Chemical Probes for Biological Investigations

The integration of click-compatible diazirines like this compound into larger molecules transforms them into powerful chemical probes for a variety of biological investigations. bldpharm.comunimi.it These probes are instrumental in photoaffinity labeling (PAL), a technique used to identify and study interactions between small molecules and their protein targets within complex biological mixtures. nih.gov

The general mechanism for using these probes involves several steps. bldpharm.com First, the chemical probe, carrying the diazirine and the click handle, is introduced to a biological system (e.g., cell lysate or live cells) where it binds to its target protein. bldpharm.com Next, the system is irradiated with UV light, which activates the diazirine moiety. researchgate.net This generates a short-lived, highly reactive carbene that covalently crosslinks the probe to the interacting protein. bldpharm.com Unbound probes are then washed away. Finally, a reporter tag (such as biotin for affinity purification or a fluorescent dye for imaging) equipped with a complementary functional group (e.g., an azide) is added. bldpharm.comresearchgate.net The "click" reaction then specifically attaches the tag to the probe-protein conjugate, allowing for detection, isolation, and identification of the target protein. bldpharm.com

This methodology has been successfully applied in numerous studies, including:

Target Identification : Discovering the protein targets of drugs or bioactive small molecules. nih.gov

Binding Site Mapping : Pinpointing the specific amino acid residues involved in the ligand-protein interaction. nih.gov

Studying Cellular Interactions : Investigating protein-protein, protein-nucleic acid, and protein-lipid interactions. researchgate.net

Interactive Table: Research Findings on Diazirine-Based Chemical Probes

| Probe Type | Biological Target/System | Research Finding | Citation |

|---|---|---|---|

| Alkyne-modified TPD Probe | Neurosteroid and Cholesterol binding proteins | Enabled click chemistry in conjunction with photolabeling without requiring modification of the steroid itself, simplifying synthesis. | wustl.edu |

| Alkyne-diazirine-biotin trifunctional probe | G Protein-Coupled Receptors (GPCRs) | A probe was developed with an N-hydroxysuccinimide ester for ligand coupling, a diazirine for photocapture, and a biotin for purification. | nih.gov |

| Diazirine-alkyne PALBOX tag | Cellular proteins | The cyclobutane-based diazirine tag showed pH-independent reactivity, improving the reliability of labeling experiments in different cellular compartments. | nih.gov |

| Propargyl diazirine-based probes | Mammalian target of rapamycin (B549165) (mTOR) | Probes derived from rapamycin were used to study the mTOR-FKBP12 complex, with the alkyne handle enabling click-conjugation to biotin for pulldown. | bldpharm.com |

Role in Material Science Applications (e.g., Polymer Crosslinking)

Beyond biological applications, the photoreactivity of diazirines like this compound makes them valuable reagents in material science, particularly for the crosslinking of polymers. chemimpex.com The fundamental principle relies on the generation of a highly reactive carbene upon UV irradiation. This carbene is capable of inserting into stable carbon-hydrogen (C-H) bonds, a reaction that is otherwise difficult to achieve. researchgate.net

When a diazirine compound is blended with a polymer and exposed to UV light, the resulting carbenes can form covalent bonds between adjacent polymer chains. This process, known as crosslinking, creates a three-dimensional polymer network. The formation of this network dramatically alters the material's properties, often leading to:

Increased mechanical strength and durability.

Enhanced thermal stability.

Reduced solubility and swelling in solvents.

Changes in surface properties.

This UV-initiated crosslinking is a powerful tool for creating advanced materials and modifying surfaces. chemimpex.com Because the reaction is triggered by light, it offers precise spatial and temporal control over the crosslinking process, which is advantageous for applications in microfabrication and surface patterning. chemimpex.com

Interactive Table: Diazirine Applications in Material Science

| Application Area | Mechanism | Resulting Property | Potential Use |

|---|---|---|---|

| Polymer Network Formation | Carbene insertion into C-H bonds of polymer backbones. | Creation of a covalently linked 3D network. | Development of advanced materials with tailored mechanical and thermal properties. chemimpex.com |

| Surface Modification | Covalent attachment of diazirine-containing molecules to a material surface upon UV irradiation. | Altered surface energy, wettability, or biocompatibility. | Creating functionalized surfaces for biosensors or medical implants. chemimpex.com |

| Bioconjugation | Attaching biomolecules to polymer surfaces or hydrogels. | Immobilization of proteins or other biological entities. | Enhancing the functionality of diagnostic tools and tissue engineering scaffolds. chemimpex.com |

Future Directions and Emerging Research Avenues in 3 Butyl 3 Phenyl 3h Diazirene Chemistry

Novel Synthetic Approaches for Enhanced Efficiency and Diversity

The development of more efficient and versatile synthetic routes to 3-alkyl-3-aryldiazirines, including 3-butyl-3-phenyl-3H-diazirene, is a cornerstone of future research. While established methods exist, the focus is shifting towards strategies that offer higher yields, greater functional group tolerance, and access to a broader range of structurally diverse analogs. dntb.gov.ua

Continuous flow chemistry is emerging as a powerful tool for the synthesis of diazirines. rsc.org This technology offers precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. The photochemical generation of aryl fluorocarbenes from aryl fluorodiazirines and their subsequent cycloaddition with alkenes has been successfully demonstrated in a continuous flow setup, highlighting the potential of this approach for constructing complex molecules. rsc.org

The exploration of novel catalyst systems is another avenue for enhancing synthetic efficiency. Metal-catalyzed reactions could offer new pathways to diazirine formation, potentially under milder conditions and with greater control over stereochemistry. The synthesis of various alkyl, aryl, and heteroaryl substituted hydrazines, which can be precursors to diazirines, has been explored, indicating a broad scope for structural modifications. orientjchem.org

The table below summarizes some of the key areas of development in the synthesis of diazirines:

| Synthetic Approach | Key Advantages | Research Focus |

| Refinement of Existing Methods | Improved yields, reduced byproducts | Milder reagents, one-pot procedures |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control | Photochemical and thermal reactions |

| Novel Catalyst Systems | Milder reaction conditions, stereocontrol | Metal-catalyzed transformations |

| Diversity-Oriented Synthesis | Access to a wide range of analogs | Combinatorial and parallel synthesis techniques |

Exploration of New Reactivity Modes and Unconventional Transformations

Upon photolysis, this compound generates a highly reactive carbene intermediate. While the insertion of this carbene into C-H, O-H, and N-H bonds is well-established, future research will focus on uncovering and harnessing new reactivity modes and unconventional transformations. nih.govbeilstein-journals.org

A significant area of interest is the study of the electronic properties of the generated carbene and how they influence its reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the carbene's electrophilicity or nucleophilicity, thereby directing its reaction pathway towards specific outcomes. A comprehensive survey of diazirine structure-function relationships has shown that electron-rich aryl diazirines exhibit enhanced efficacy towards C-H insertion. nih.gov

The exploration of pericyclic reactions involving diazirine-derived carbenes is another exciting frontier. These reactions, which proceed through a cyclic transition state, can lead to the formation of complex cyclic and polycyclic structures with high stereoselectivity. The development of new cycloaddition reactions, beyond the well-known [2+1] cycloaddition with alkenes to form cyclopropanes, is a key objective. rsc.org

Furthermore, researchers are investigating the potential for diazirines to participate in transition metal-catalyzed cross-coupling reactions. The carbene generated from the diazirine could act as a reactive intermediate that engages with a metal catalyst to form new carbon-carbon or carbon-heteroatom bonds. This would open up new avenues for the functionalization of organic molecules.

The table below outlines some of the emerging areas in the study of diazirine reactivity:

| Reactivity Mode | Description | Potential Applications |

| Modulated Carbene Reactivity | Tuning the electronic properties of the carbene to control its reaction pathway. | Selective functionalization of complex molecules. |

| Pericyclic Reactions | Harnessing concerted cyclic reactions for the stereoselective synthesis of complex rings. | Natural product synthesis, drug discovery. |

| Transition Metal Catalysis | Utilizing carbenes in metal-catalyzed cross-coupling reactions. | Development of novel bond-forming methodologies. |

| Unconventional Transformations | Discovering and developing novel reactions beyond classical carbene chemistry. | Access to new chemical space and molecular architectures. |

Integration into Advanced Functional Materials and Nanotechnology

The unique photochemical properties of this compound and its derivatives make them highly attractive for the development of advanced functional materials and for applications in nanotechnology. osti.gov Upon irradiation with UV light, diazirines release nitrogen gas and generate reactive carbenes that can form covalent bonds with surrounding molecules, a process known as photo-crosslinking. rsc.orgrsc.org

This photo-crosslinking ability is being harnessed to create novel polymer materials with tailored properties. By incorporating diazirine-containing monomers into polymers, researchers can create materials that can be cross-linked on demand, leading to changes in their mechanical strength, solubility, and thermal stability. researchgate.net This has significant implications for the fabrication of microelectronics, such as organic light-emitting diodes (OLEDs), where diazirine-based crosslinkers can prevent the mixing of different layers during solution processing. osti.govrsc.orgrsc.org

In the realm of nanotechnology, diazirines are being used to functionalize surfaces and nanoparticles. researchgate.net The ability to attach molecules to a surface with high spatial and temporal control is crucial for the development of biosensors, targeted drug delivery systems, and advanced coatings. Diazirine-functionalized surfaces can be used to immobilize biomolecules, creating bioactive interfaces for studying cellular processes or for diagnostic applications. researchgate.net

The development of diazirine-containing probes for super-resolution microscopy is another exciting area of research. These probes can be activated with light to covalently label specific proteins or cellular structures, allowing for their visualization with unprecedented detail. The reconceptualization of the diazirine hybridization state has led to the development of diazirine-fluorene conjugates that can be activated with longer wavelength light, which is less damaging to biological samples. nih.gov

The table below highlights some of the applications of diazirines in materials science and nanotechnology:

| Application Area | Specific Use | Key Advantage |

| Polymer Chemistry | Photo-crosslinking of polymers | Tunable material properties, fabrication of multilayer devices. rsc.orgrsc.orgresearchgate.net |

| Surface Science | Functionalization of surfaces and nanoparticles | Spatially and temporally controlled surface modification. researchgate.net |

| Biotechnology | Immobilization of biomolecules, biosensors | Creation of bioactive interfaces. researchgate.net |

| Super-Resolution Microscopy | Covalent labeling of cellular structures | High-resolution imaging of biological processes. |

Development of Chemically Modified Diazirenes for Specific Applications

To further expand the utility of this compound, researchers are focused on developing chemically modified analogs with tailored properties for specific applications. This involves the introduction of various functional groups onto the diazirine scaffold to modulate its reactivity, solubility, and targeting capabilities.

For applications in chemical biology, diazirines are being incorporated into photoaffinity labeling probes. beilstein-journals.orgthermofisher.comchemimpex.com These probes consist of a recognition element (e.g., a ligand for a specific protein), a photoreactive diazirine group, and often a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety). Upon binding to its target, the probe is irradiated with light, leading to the covalent attachment of the probe to the target protein. This allows for the identification and characterization of protein-ligand interactions. beilstein-journals.org The synthesis of diazirine-containing molecules with potential pharmacological activity has also been explored. nih.gov

The development of diazirines with improved water solubility and stability is crucial for their use in biological systems. nih.gov The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can enhance their aqueous solubility. Furthermore, modifications to the aromatic ring can improve their stability towards ambient light, preventing premature decomposition. nih.gov For instance, 3-pyridyl and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines have shown improved ambient-light stability and aqueous solubility. nih.gov

The synthesis of trifluoromethyl-substituted diazirines, such as 3-phenyl-3-(trifluoromethyl)-3H-diazirine, has been a significant advancement. chemimpex.comnih.govuni.lubldpharm.com The trifluoromethyl group can enhance the stability of the diazirine and influence the reactivity of the resulting carbene. These compounds are widely used in photoaffinity labeling and materials science. chemimpex.com

The table below provides an overview of different types of chemically modified diazirines and their intended applications:

| Modification | Purpose | Example Application |

| Incorporation of Recognition Moieties | Targeting specific biomolecules | Photoaffinity labeling. beilstein-journals.orgthermofisher.com |

| Introduction of Polar Groups | Enhancing aqueous solubility and stability | Biological imaging and labeling. nih.gov |

| Fluorination (e.g., CF3 group) | Modulating stability and reactivity | Photoaffinity labeling, materials science. chemimpex.comnih.gov |

| Attachment of Reporter Tags | Enabling detection and isolation | Pull-down assays, fluorescence microscopy. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Butyl-3-phenyl-3H-diazirene, and what are their respective yields and limitations?

- Methodological Answer : The synthesis of diazirines typically involves cyclization reactions of hydrazones or condensation of carbonyl derivatives with ammonia equivalents. For this compound, a plausible route could involve the reaction of phenylbutyl ketone with hydroxylamine to form an oxime intermediate, followed by oxidation under controlled conditions (e.g., using iodine or hypervalent iodine reagents). Yields are often influenced by steric hindrance from the bulky butyl and phenyl groups, which may require elevated temperatures (80–120°C) or microwave-assisted synthesis to improve efficiency. Limitations include competing side reactions (e.g., over-oxidation) and the need for rigorous inert atmosphere conditions to prevent decomposition .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve the three-dimensional structure to confirm bond angles and substituent positions. For example, analogous compounds like 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one have been characterized using single-crystal X-ray diffraction to validate stereochemistry .

- Spectroscopy :

- NMR : H and C NMR can identify proton environments (e.g., phenyl protons at ~7.2–7.5 ppm, butyl chain protons at 0.8–1.6 ppm).

- IR : Confirm the presence of the diazirine ring via N=N stretching vibrations (~1550–1600 cm).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHN: expected [M+H] = 201.1396) .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in thermal stability data observed across different studies of this compound?

- Methodological Answer : Contradictions in thermal stability data may arise from variations in sample purity, heating rates, or analytical methods. To resolve this:

- Controlled replication : Repeat experiments using standardized protocols (e.g., DSC at 5°C/min under nitrogen).

- Purity assessment : Validate sample purity via HPLC (>95%, as per GLPBIO’s QC standards) and compare decomposition profiles .

- Cross-validation : Use complementary techniques (e.g., TGA for mass loss, FTIR for decomposition byproducts) to triangulate results. Iterative analysis, as emphasized in qualitative research frameworks, ensures robustness .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model the HOMO-LUMO gap to predict electrophilic/nucleophilic behavior. For example, trifluoromethyl-diazirine derivatives show distinct reactivity patterns due to electron-withdrawing effects .

- Transition-state analysis : Simulate reaction pathways (e.g., photolysis-induced ring-opening) using software like Gaussian or ORCA. Compare with experimental kinetic data (e.g., Arrhenius plots) to refine activation parameters.

- Docking studies : Explore interactions with biological targets if investigating bioactivity, leveraging structural analogs from crystallographic databases .

Q. What are the challenges in achieving high regioselectivity during the synthesis of this compound derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Steric and electronic factors from the butyl and phenyl groups often lead to competing reaction pathways. Strategies include:

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Lewis acids (e.g., ZnCl) to direct regioselectivity in cyclization steps.

- Temperature modulation : Lower temperatures (e.g., 0–25°C) may reduce side reactions, as seen in analogous iodinated diazirine syntheses .

Q. How should researchers design kinetic studies to elucidate the decomposition pathways of this compound under various conditions?

- Methodological Answer :

- Variable-temperature NMR : Monitor structural changes in real-time (e.g., 25–100°C in DMSO-d).

- Isothermal stability assays : Incubate samples at fixed temperatures (e.g., 40°C, 60°C) and quantify degradation via LC-MS.

- Mechanistic probes : Introduce radical scavengers (e.g., BHT) to test for free-radical-mediated decomposition, a common pathway for strained diazirines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.